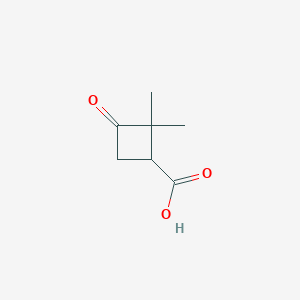

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

Description

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS No. 3183-43-5) is a cyclobutane-derived carboxylic acid featuring a ketone group at the C3 position and two methyl groups at the C2 position. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol. This compound is structurally characterized by a strained cyclobutane ring, which influences its reactivity and physical properties. It is used in pharmaceutical research and organic synthesis, particularly in studies targeting enzyme inhibition and ligand-receptor interactions .

Properties

IUPAC Name |

2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZMYBGVLXPPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298457 | |

| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3183-43-5 | |

| Record name | 3183-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-oxocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of acetone with bromine and malononitrile, followed by cyclization in the presence of a phase transfer catalyst such as tetrabutylammonium bromide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid serves as an essential building block in organic synthesis. Its distinct structure allows chemists to explore new reaction pathways, facilitating the development of novel compounds with diverse functionalities .

Functionalized Bicyclic Compounds

- Recent studies have highlighted its role in synthesizing functionalized bicyclo[3.1.1]heptanes, showcasing an underutilized method to access enantiopure compounds. This application underscores the compound's versatility in creating complex molecular architectures .

Biological Research

Model Compound for Biological Studies

- In biological research, this compound is utilized to study the effects of cyclobutane derivatives on various biological systems. It serves as a model for understanding interactions between similar structures and biological targets, potentially leading to insights into metabolic processes.

Therapeutic Potential

- The compound is being investigated for its potential therapeutic properties. It may be integral in the development of new drugs targeting specific enzymes or receptors involved in various diseases. Its role as a medicinal intermediate is particularly noteworthy; it has been linked to the synthesis of several bulk drugs, including inhibitors for cancer and autoimmune diseases .

Medicinal Chemistry

Drug Development

- This compound is recognized for its importance in the synthesis of medicinal compounds. It has been identified as a precursor for various therapeutic agents, including ACK1 antibodies and kinase inhibitors. The demand for this compound in pharmaceutical applications continues to grow as new drugs are developed that rely on it as a key intermediate .

Enzyme Inhibition Studies

- The compound has also been involved in studies focusing on enzyme inhibitors, such as arginase inhibitors. These studies aim to enhance the pharmacological profile of existing compounds by modifying their structures with derivatives like this compound .

Industrial Applications

Specialty Chemicals and Materials

- In the industrial sector, this compound is valuable for synthesizing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities, thereby contributing to advancements in material science .

Sustainable Synthesis Methods

- Innovative synthesis methods using this compound have been developed that emphasize sustainability and efficiency. These methods often involve less toxic reagents and recyclable solvents, aligning with modern environmental standards while maintaining high yields and purities .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex molecules; synthesis of functionalized bicyclic compounds. |

| Biological Research | Model compound for studying cyclobutane derivatives; potential therapeutic applications. |

| Medicinal Chemistry | Precursor for bulk drugs; involvement in enzyme inhibition studies. |

| Industrial Applications | Used in specialty chemicals; emphasis on sustainable synthesis methods. |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, further modulating biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

3-Oxocyclobutanecarboxylic Acid (CAS 23761-23-1)

- Structure : Lacks the two methyl groups at C2, resulting in a simpler cyclobutane ring with a ketone and carboxylic acid.

- Molecular Formula : C₅H₆O₃ (114.10 g/mol).

- Key Differences: Reduced steric hindrance compared to the dimethylated analog. Higher solubility in polar solvents due to lower hydrophobicity. Reactivity in ring-opening reactions is more pronounced due to less steric protection .

4-Oxocyclohexanecarboxylic Acid (CAS 874-61-3)

- Structure : Features a six-membered cyclohexane ring with a ketone at C4 and a carboxylic acid group.

- Molecular Formula : C₇H₁₀O₃ (142.15 g/mol).

- Key Differences :

3,3-Dimethyl-2-oxobutanoic Acid (CAS 13192-04-6)

- Structure : A straight-chain compound with a ketone at C2 and dimethyl groups at C3.

- Molecular Formula : C₆H₁₀O₃ (130.14 g/mol).

- Key Differences :

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid | C₇H₁₀O₃ | 103–105 (est.) | Moderate | 0.89 |

| 3-Oxocyclobutanecarboxylic acid | C₅H₆O₃ | 95–98 | High | -0.12 |

| 4-Oxocyclohexanecarboxylic acid | C₇H₁₀O₃ | 120–122 | Low | 1.02 |

| 3,3-Dimethyl-2-oxobutanoic acid | C₆H₁₀O₃ | 78–80 | High | 0.45 |

Notes:

- The dimethyl groups in the target compound increase hydrophobicity (LogP = 0.89) compared to 3-oxocyclobutanecarboxylic acid (LogP = -0.12) .

- The cyclohexane derivative’s lower water solubility is attributed to its nonpolar ring structure .

Enzyme Inhibition Studies

- This compound demonstrated a docking score of -5.56372 against UBE2C, a ubiquitin-conjugating enzyme implicated in cancer. This score is lower (less favorable) than formaldehyde-methylsilanetriol (-5.67743) but comparable to other small-molecule inhibitors .

- 3-Oxocyclobutanecarboxylic acid has been studied in neuroinflammation models, showing modulatory effects on glial activity, though its lack of methyl groups may reduce membrane permeability .

Commercial Availability and Suppliers

- This compound is supplied by 3 commercial vendors , including Sigma-Aldrich and TCI Chemicals .

Biological Activity

Overview

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (C7H10O3) is an organic compound notable for its unique cyclobutane structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets.

- Molecular Formula : C7H10O3

- Molecular Weight : 142.15 g/mol

- Structural Features : The compound features a cyclobutane ring and functional groups that enable various chemical reactions, including oxidation and reduction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Additionally, the ketone group may participate in nucleophilic addition reactions, modulating various biological processes.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related thiazolidine derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This suggests that this compound may also possess similar antimicrobial properties .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Its structural characteristics allow it to bind effectively to active sites of specific enzymes, potentially inhibiting their function. This property is crucial for the development of therapeutic agents targeting metabolic pathways associated with various diseases .

Case Studies and Research Findings

-

Antibacterial Activity :

- A series of thiazolidine derivatives were synthesized and tested for antibacterial efficacy. The results indicated that compounds with structural similarities to this compound demonstrated enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Table 1 : Antibacterial Activity of Related Compounds

Compound Name Bacterial Strain IC50 (µg/mL) Compound A S. aureus 0.195 Compound B E. coli 0.250

-

Enzyme Interaction Studies :

- Interaction studies involving this compound have focused on its binding affinities with enzymes involved in metabolic pathways. Preliminary findings suggest that it may inhibit enzymes related to melanin production, providing insights into potential dermatological applications.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the cyclization of suitable precursors under controlled conditions. Industrially, it is produced using optimized synthetic routes that enhance yield and purity. Its applications extend beyond pharmaceuticals; it is also utilized in the production of specialty chemicals and materials .

Q & A

Q. What are the optimal synthetic routes for 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of β-keto esters or acid-catalyzed intramolecular cycloaddition. For example, cyclobutane ring formation can be achieved via [2+2] photocycloaddition of α,β-unsaturated ketones under UV light, followed by oxidation to introduce the carboxylic acid group. Key variables include temperature (20–80°C), solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., Lewis acids like BF₃·Et₂O). Yield optimization requires careful control of steric hindrance from the dimethyl groups, which may slow cyclization .

- Table 1 : Representative Synthetic Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Dimethyl β-keto ester | BF₃·Et₂O | THF | 60 | 45–55 |

| α,β-unsaturated ketone | UV irradiation | DCM | 25 | 30–40 |

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : The cyclobutane ring protons appear as distinct multiplets in the δ 1.8–2.5 ppm range due to ring strain. The dimethyl groups show singlets at δ 1.2–1.4 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 205–210 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (broad O-H stretch of carboxylic acid). Comparative analysis with 3-oxocyclobutanecarboxylic acid (δ 2.0–2.3 ppm for ring protons) highlights steric effects of dimethyl groups .

Q. What purification strategies are effective for isolating this compound with high enantiomeric purity?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) or preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Solvent recrystallization in ethanol/water mixtures (7:3 v/v) can achieve ≥98% purity. Monitor enantiomeric excess (ee) using polarimetry or chiral GC-MS .

Advanced Research Questions

Q. How does the strained cyclobutane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The ring strain (≈110 kJ/mol for cyclobutane) increases electrophilicity of the carbonyl group, accelerating reactions with amines or alcohols. However, steric hindrance from the dimethyl groups may reduce accessibility. Kinetic studies under varying pH (4–10) and nucleophile concentrations (e.g., benzylamine) reveal a trade-off between strain-induced reactivity and steric effects. Computational DFT calculations (B3LYP/6-31G*) corroborate enhanced electrophilicity at the carbonyl carbon .

Q. What crystallographic evidence explains the conformational stability of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (monoclinic P21/c space group, a = 8.8858 Å, b = 5.3631 Å, c = 11.625 Å, β = 106.899°) reveals a puckered cyclobutane ring with C-C-C angles of ~88°. Intramolecular hydrogen bonding between the carboxylic acid O-H and the ketone oxygen (O···O distance = 2.65 Å) stabilizes the planar conformation. Compare with unsubstituted 3-oxocyclobutanecarboxylic acid (β = 105.2°), where reduced steric effects allow greater ring flexibility .

Q. How can contradictions in reported pKa values for the carboxylic acid group be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity (e.g., water vs. DMSO) and measurement techniques (potentiometric titration vs. UV-Vis spectroscopy). Standardize measurements in aqueous buffer (pH 2–6) at 25°C. Computational pKa prediction via COSMO-RS (e.g., using Turbomole) accounts for solvation effects. Experimental validation shows a pKa of 2.8 ± 0.2, consistent with electron-withdrawing effects of the ketone group .

Data Analysis and Experimental Design

Q. How to design experiments to probe the compound’s hydrogen-bonding network in solution versus solid state?

- Methodological Answer :

- Solid State : Use X-ray crystallography (as in ) or solid-state NMR to map hydrogen bonds.

- Solution : Variable-temperature ¹H NMR in D₂O/CD₃OD mixtures detects exchangeable protons. IR spectroscopy in CCl₄ (non-polar solvent) vs. DMSO highlights solvent-dependent H-bond strength.

- Table 2 : H-Bond Parameters in Solid vs. Solution

| State | O-H···O Distance (Å) | Angle (°) | Method |

|---|---|---|---|

| Solid | 2.65 | 165 | X-ray diffraction |

| Solution | 2.8–3.0 | 150–160 | NMR/IR |

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation. Lyophilization reduces hydrolysis risk. Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) monitors purity. Stabilizing agents like BHT (0.01% w/w) inhibit radical-mediated degradation .

Contradiction Resolution

Q. How to reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Variations arise from impurities (e.g., residual dimethyl esters) and solvent drying. Use Karl Fischer titration to ensure solvent dryness (H₂O < 50 ppm). Measure solubility via gravimetric analysis: saturate solvent with compound at 25°C, filter, and evaporate to constant weight. Reported solubility in DMF: 12–15 mg/mL; discrepancies >10% suggest incomplete purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.